N-(4-methylphenyl)-2-propoxybenzamide
Description
N-(4-Methylphenyl)-2-propoxybenzamide is a benzamide derivative characterized by a propoxy group at the 2-position of the benzoyl ring and a 4-methylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₇H₁₉NO₂, with a molar mass of 269.34 g/mol.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-12-20-16-7-5-4-6-15(16)17(19)18-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
QOCPMWHFFQZCBW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-(4-methylphenyl)-2-propoxybenzamide are best understood through comparison with related benzamide derivatives. Below is a detailed analysis:
Structural and Functional Group Variations
Table 1: Substituent Effects on Key Properties
Key Observations:
- Substituent Effects on Reactivity and Bioactivity: The propoxy group in the target compound likely increases steric bulk and lipophilicity compared to smaller groups like methoxy or hydroxy. This could enhance membrane permeability but reduce solubility in polar solvents. Electron-withdrawing groups (e.g., Cl in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) may enhance fluorescence properties when coordinating with metal ions like Pb²⁺ . In contrast, electron-donating groups (e.g., methyl or methoxy) could stabilize the amide bond or influence electronic spectra. Amino groups (as in N-(4-aminophenyl)-2-propoxybenzamide) introduce nucleophilic sites, increasing reactivity but also toxicity risks (e.g., irritation) .
Physical and Spectroscopic Properties
- The target compound’s methyl and propoxy groups may similarly affect crystallinity.
- Fluorescence : Methoxy-substituted benzamides show pH-dependent fluorescence intensity when complexed with Pb²⁺, a property that may vary with propoxy substitution due to altered electron-donating capacity .
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